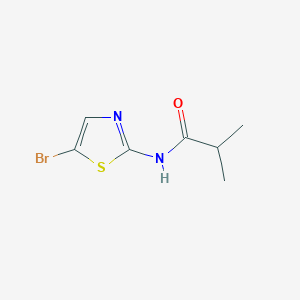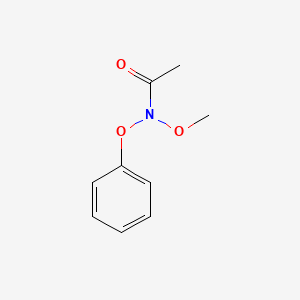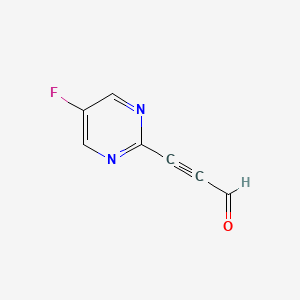
1,2-Diethyl-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by its structure, which includes a cyclohexane ring substituted with two ethyl groups and one methyl group. It is typically found as a colorless liquid and is known for its chemical stability and low volatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the reaction of cyclohexane with ethanol in the presence of a catalyst. The process involves heating cyclohexane and ethanol together, which leads to the formation of the desired product. The reaction conditions typically include elevated temperatures and the use of a suitable catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexane and ethanol into a reactor, where they are subjected to the necessary reaction conditions. The product is then separated and purified through distillation and other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,2-Diethyl-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its chemical stability and low volatility.
Biology: The compound can be used in studies involving lipid membranes and other hydrophobic environments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of paints, coatings, and adhesives as a solvent.
Wirkmechanismus
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve hydrophobic substances, facilitating their interaction with other molecules. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and enhances reaction rates. The specific molecular targets and pathways depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,2-Diethylcyclohexane
- 1,1-Diethylcyclohexane
Comparison
1,2-Diethyl-1-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. Compared to 1,2-Dimethylcyclohexane, it has larger substituents, which can influence its physical properties and reactivity. The presence of both ethyl and methyl groups provides a balance between steric hindrance and chemical reactivity, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
61141-79-5 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


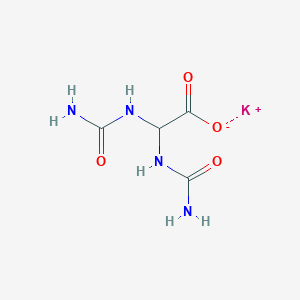
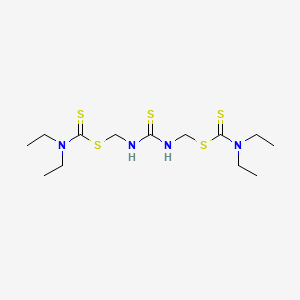
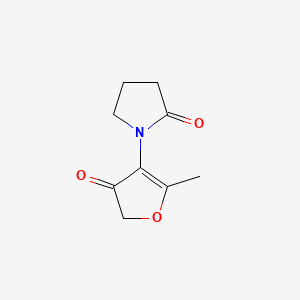
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
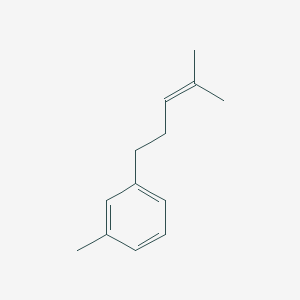
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
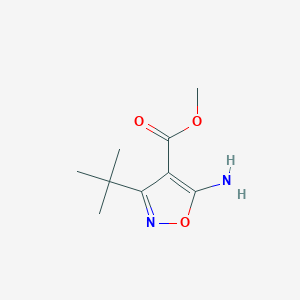

![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)
